2-Ethylbut-2-enamide
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Overview
Description
2-Ethylbut-2-enamide is an organic compound belonging to the class of enamides. Enamides are characterized by the presence of a double bond between the carbon and nitrogen atoms in the amide group. This compound is significant due to its versatile applications in organic synthesis and its presence in various pharmaceutical compounds .
Synthetic Routes and Reaction Conditions:
Oxidative Desaturation of Amides: One of the primary methods for synthesizing this compound involves the oxidative desaturation of amides.
Electrophilic Activation of Amides: Another method involves the direct synthesis of enamides via electrophilic activation of amides.
Industrial Production Methods: Industrial production of this compound often relies on scalable and efficient synthetic routes. The oxidative desaturation method is favored due to its high yield and selectivity .
Types of Reactions:
Reduction: Reduction reactions can convert this compound into its corresponding amine or other reduced forms.
Common Reagents and Conditions:
Oxidation: Iron or manganese catalysts, oxygen or peroxide as oxidants.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products:
Oxidation: Various oxidized enamides.
Reduction: Corresponding amines.
Substitution: Substituted enamides.
Scientific Research Applications
2-Ethylbut-2-enamide has diverse applications in scientific research:
Chemistry: It serves as a versatile synthon in organic synthesis, enabling the construction of complex molecules.
Biology: Enamides, including this compound, are used in the synthesis of biologically active compounds.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Ethylbut-2-enamide involves its ability to participate in various chemical reactions due to the presence of the double bond in the amide group. This double bond allows for nucleophilic and electrophilic attacks, facilitating a wide range of transformations . The molecular targets and pathways involved depend on the specific application and the nature of the reaction it undergoes .
Comparison with Similar Compounds
N-Carbamoyl-2-ethyl-2-butenamide: This compound shares a similar structure but has an additional carbamoyl group.
2-Butenamide: A simpler enamide with a similar double bond structure.
Uniqueness: 2-Ethylbut-2-enamide is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other enamides. Its versatility in various chemical reactions and applications makes it a valuable compound in both research and industry .
Properties
IUPAC Name |
2-ethylbut-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-3-5(4-2)6(7)8/h3H,4H2,1-2H3,(H2,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAZCHDZAXOUQBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=CC)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10710981 |
Source
|
Record name | 2-Ethylbut-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10710981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61472-76-2 |
Source
|
Record name | 2-Ethylbut-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10710981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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